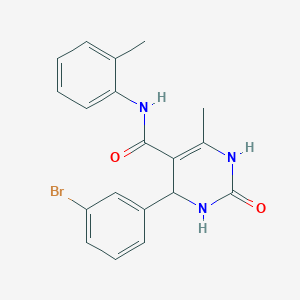
4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3O2 and its molecular weight is 400.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Similar compounds like pyrazole derivatives have been known to interact with various biochemical pathways related to their pharmacological effects .
Biological Activity
The compound 4-(3-bromophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18BrN3O2, with a molecular weight of approximately 396.27 g/mol. The structure features a bromophenyl group and a tolyl group attached to a tetrahydropyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various tetrahydropyrimidine derivatives. Specifically, compounds similar to This compound have demonstrated significant activity against several cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects primarily through the inhibition of topoisomerase II enzymes, which play a critical role in DNA replication and repair. Inhibition of these enzymes can lead to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro experiments have shown that derivatives of tetrahydropyrimidines can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, a study reported that similar compounds exhibited IC50 values in the low micromolar range against these cell lines .
- Comparative Analysis : A comparative study evaluated the anticancer activity of several tetrahydropyrimidine derivatives. The results indicated that This compound had comparable efficacy to known anticancer agents like doxorubicin but with lower cytotoxicity towards normal cells .
Pharmacological Studies
Pharmacological studies have demonstrated that the compound exhibits not only anticancer properties but also antibacterial activities. The presence of the bromophenyl group enhances its interaction with biological targets, potentially increasing its therapeutic index.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is highly dependent on their structural features. Substituents like bromine and methyl groups play crucial roles in modulating their pharmacological effects. A detailed SAR analysis indicates that:
- The bromophenyl group significantly enhances anticancer activity.
- The methyl substitution at position 6 is essential for maintaining biological activity .
Data Tables
| Compound Name | Molecular Formula | Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C19H18BrN3O2 | Anticancer | 5.0 |
| Doxorubicin | C27H29NO11 | Anticancer | 0.5 |
| 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C20H21N3O2 | Anticancer | 10.0 |
Properties
IUPAC Name |
4-(3-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQKLCJOFRIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














